molecular formula C8H12O B14752670 Bicyclo[2.2.1]heptan-2-one, 3-methyl- CAS No. 643-51-6

Bicyclo[2.2.1]heptan-2-one, 3-methyl-

Cat. No.: B14752670
CAS No.: 643-51-6
M. Wt: 124.18 g/mol
InChI Key: AOLWVFLQJQUFMW-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-2-one, 3-methyl- (C₈H₁₂O) is a bicyclic ketone characterized by a norbornane skeleton with a methyl group at the C3 position and a ketone at the C2 position. This compound belongs to a class of bicyclic monoterpenoids, which are structurally related to camphor and fenchone. Its molecular framework contributes to unique physicochemical properties, such as rigidity, stereochemical complexity, and moderate polarity, making it valuable in organic synthesis and pharmaceutical applications .

Properties

CAS No.

643-51-6

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

3-methylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C8H12O/c1-5-6-2-3-7(4-6)8(5)9/h5-7H,2-4H2,1H3

InChI Key

AOLWVFLQJQUFMW-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCC(C2)C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]heptan-2-one, 3-methyl- can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by oxidation to introduce the ketone functionality. The reaction conditions typically involve moderate temperatures and the use of catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of bicyclo[2.2.1]heptan-2-one, 3-methyl- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-one, 3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Bicyclo[2.2.1]heptan-2-one, 3-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptan-2-one, 3-methyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and stability. The ketone group plays a crucial role in its reactivity, enabling it to undergo nucleophilic addition and other reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Camphor (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one)

  • Structure : Camphor has three methyl groups (C1, C7, and C7) and a ketone at C2.
  • Molecular Weight : 152.23 g/mol (C₁₀H₁₆O).
  • Properties :
    • Higher lipophilicity due to additional methyl groups.
    • Widely used as a plasticizer, fragrance, and medicinal agent (e.g., topical analgesic).
    • Exhibits stronger volatility compared to 3-methylbicyclo[2.2.1]heptan-2-one due to its substituent pattern .
  • Synthesis : Prepared via Claisen-Schmidt condensation using camphor and benzaldehyde derivatives .

Camphenilone (3,3-Dimethylbicyclo[2.2.1]heptan-2-one)

  • Structure : Features two methyl groups at C3 and a ketone at C2.
  • Molecular Weight : 138.21 g/mol (C₉H₁₄O).
  • Properties :
    • Reduced steric hindrance compared to camphor, enhancing reactivity in nucleophilic additions.
    • Used as a precursor in synthesizing fragrances and chiral ligands .

Fenchone (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one)

  • Structure : Methyl groups at C1, C3, and C3, with a ketone at C2.
  • Molecular Weight : 152.23 g/mol (C₁₀H₁₆O).
  • Properties :
    • Structural similarity to camphor but with distinct angular strain due to methyl group placement.
    • Demonstrates altered rotational constants and bond angles compared to 3-methylbicyclo[2.2.1]heptan-2-one, as shown by microwave spectroscopy .

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one

Structural and Functional Group Analysis

Table 1: Comparative Molecular Data

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
3-Methylbicyclo[2.2.1]heptan-2-one C₈H₁₂O 124.18 C3-methyl, C2-ketone Antimicrobial synthesis
Camphor C₁₀H₁₆O 152.23 C1, C7, C7-methyl, C2-ketone Pharmaceuticals, fragrances
Camphenilone C₉H₁₄O 138.21 C3, C3-dimethyl, C2-ketone Chiral ligand synthesis
Fenchone C₁₀H₁₆O 152.23 C1, C3, C3-methyl, C2-ketone Flavoring agents

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